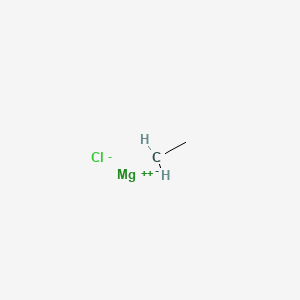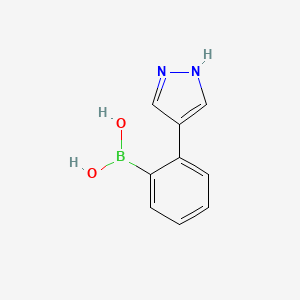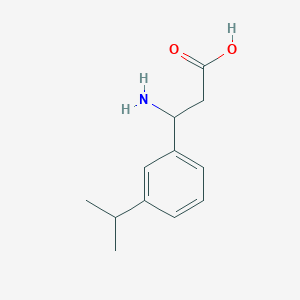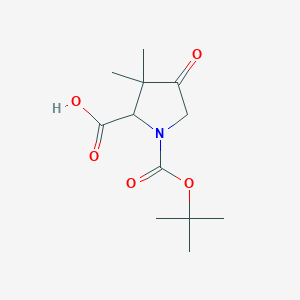
1-(tert-Butoxycarbonyl)-3,3-dimethyl-4-oxopyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butoxycarbonyl)-3,3-dimethyl-4-oxopyrrolidine-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group, which means it can be removed under acidic conditions, making it useful in multi-step synthesis processes .
Méthodes De Préparation
The synthesis of 1-(tert-Butoxycarbonyl)-3,3-dimethyl-4-oxopyrrolidine-2-carboxylic acid typically involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile . Industrial production methods often utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Analyse Des Réactions Chimiques
1-(tert-Butoxycarbonyl)-3,3-dimethyl-4-oxopyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Applications De Recherche Scientifique
1-(tert-Butoxycarbonyl)-3,3-dimethyl-4-oxopyrrolidine-2-carboxylic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of various chemical intermediates and fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(tert-Butoxycarbonyl)-3,3-dimethyl-4-oxopyrrolidine-2-carboxylic acid primarily involves the protection and deprotection of amines. The Boc group is added to the amine under basic conditions using di-tert-butyl dicarbonate. The protected amine can then undergo various chemical transformations without interference from the amine group. The Boc group is removed under acidic conditions, regenerating the free amine .
Comparaison Avec Des Composés Similaires
1-(tert-Butoxycarbonyl)-3,3-dimethyl-4-oxopyrrolidine-2-carboxylic acid is similar to other Boc-protected compounds, such as:
tert-Butoxycarbonyl-protected amino acids: These compounds are widely used in peptide synthesis and share similar protection and deprotection mechanisms.
Di-tert-butyl dicarbonate: This reagent is used to introduce the Boc group into amines and other nucleophiles.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: These compounds are used in dipeptide synthesis and other organic synthesis processes.
The uniqueness of this compound lies in its specific structure, which provides steric hindrance and stability, making it particularly useful in complex synthetic pathways.
Propriétés
Formule moléculaire |
C12H19NO5 |
|---|---|
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(17)13-6-7(14)12(4,5)8(13)9(15)16/h8H,6H2,1-5H3,(H,15,16) |
Clé InChI |
FRSSMZRTGRGDJR-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(N(CC1=O)C(=O)OC(C)(C)C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-fluorophenyl)-4-hydroxy-2-(4-methylpiperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12505194.png)

![(2S,4R)-4-Hydroxy-N-[4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide Hydrochloride](/img/structure/B12505206.png)

![3-(4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12505224.png)
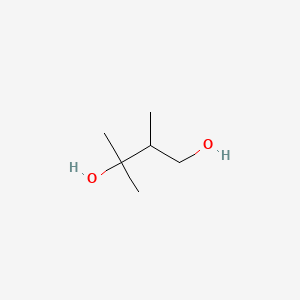
![2-(3,4-Dihydroxyphenyl)ethyl 6-deoxyhexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]-4-O-[3-(3,4-dihydroxyphenyl)prop-2-enoyl]hexopyranoside](/img/structure/B12505228.png)
![Tert-butyl {1-[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]piperidin-4-yl}carbamate](/img/structure/B12505241.png)
![sodium;6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B12505242.png)
![2,5-Bis(2-ethylhexyl)-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12505245.png)
